molecular formula C8H9N3O4 B3104365 2,3-Dimethyl-4,6-dinitroaniline CAS No. 147622-43-3

2,3-Dimethyl-4,6-dinitroaniline

Cat. No.: B3104365
CAS No.: 147622-43-3
M. Wt: 211.17 g/mol
InChI Key: GYPMMPCCQIFFBR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The specific structure of this compound includes two methyl groups (-CH3) at the 2 and 3 positions and two nitro groups at the 4 and 6 positions on the benzene ring. This compound is known for its applications in various industrial processes, particularly in the production of herbicides and dyes .

Mechanism of Action

Target of Action

The primary targets of 2,3-Dimethyl-4,6-dinitroaniline are tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules . This disruption of microtubule formation inhibits cell division, particularly in the rapidly dividing cells of plant roots, leading to stunted growth .

Biochemical Pathways

The compound’s action primarily affects the cell division pathway by disrupting microtubule formation . This disruption leads to multinucleate cells, indicating that the mitotic process has been disrupted . The compound’s action can cause helical growth in plants when they are homozygous for certain resistance mutations .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is either absorbed or adsorbed by plant roots due to their proximity to the herbicide, but translocation from the root to the shoot is minimal .

Result of Action

The primary result of the compound’s action is the inhibition of lateral root development . This is characterized by swelling of the root tip, a universally recognized morphological effect caused by these compounds . In the shoot of the plant, injury is recognized by stunting, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to different wavelengths of UV light in water and soil-water suspension . Additionally, the compound’s efficacy can be influenced by the depth at which seeds are planted, as smaller annual weed seeds germinate on or near the soil surface .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-4,6-dinitroaniline, like other dinitroanilines, is known to interact with tubulin proteins . Tubulin proteins are key components of the cell’s cytoskeleton, providing structure and shape to cells. The interaction of this compound with these proteins can influence the biochemical reactions within the cell.

Cellular Effects

Dinitroanilines, including this compound, are known to inhibit shoot and root growth of plants . They act specifically on tubulin proteins, disrupting the normal function of these proteins and thereby affecting cell division and growth . In animal cells, exposure to dinitroanilines can lead to cytotoxicity, genotoxicity, and activation of oxidative stress pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with tubulin proteins . These proteins are crucial for the formation of microtubules, which are essential for cell division. By binding to these proteins, this compound can disrupt the formation of microtubules, thereby inhibiting cell division and growth.

Dosage Effects in Animal Models

Dinitroanilines have been shown to have varying levels of toxicity in different species, ranging from slight to high

Metabolic Pathways

It is known that dinitroanilines are metabolites and degradation products of certain herbicides

Subcellular Localization

Given its interaction with tubulin proteins, it is likely that it localizes to areas of the cell where these proteins are abundant, such as the cytoskeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4,6-dinitroaniline typically involves the nitration of aniline derivatives. The process can be carried out in a continuous-flow microreactor system, which allows for a safe, efficient, and selective synthesis. The nitration reaction is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion of the nitro compounds .

Industrial Production Methods

In industrial settings, the production of dinitroaniline derivatives often involves a two-step nitration process. Initially, aniline derivatives undergo mononitration, followed by a second nitration step to introduce the second nitro group. This method helps in controlling the reaction heat and improving the selectivity of the desired product. Large quantities of solvents or diluents are used to manage the reaction’s exothermic nature and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4,6-dinitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethyl-4,6-dinitroaniline has several applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline
  • 3,5-Dinitroaniline

Uniqueness

2,3-Dimethyl-4,6-dinitroaniline is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and physical properties. This structural variation can affect its selectivity and efficacy as a herbicide compared to other dinitroaniline derivatives .

Properties

IUPAC Name

2,3-dimethyl-4,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-4-5(2)8(9)7(11(14)15)3-6(4)10(12)13/h3H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPMMPCCQIFFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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